molecular formula C7H5N3O2 B2391107 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione CAS No. 35251-84-4

1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione

Cat. No. B2391107
CAS RN: 35251-84-4
M. Wt: 163.136
InChI Key: XJBUUVXPCSJTDR-UHFFFAOYSA-N
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Description

1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione is a chemical compound with the molecular formula C7H5N3O2 and a molecular weight of 163.14 . It is also known by its IUPAC name, and its CAS Registry Number is 35251-84-4 .


Synthesis Analysis

The synthesis of new 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione derivatives has been described in the literature . The process involves a sequence of steps including nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine, reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione can be represented by the InChI code: 1S/C7H5N3O2/c11-6-7(12)10-5-3-8-2-1-4(5)9-6/h1-3H,(H,9,11)(H,10,12) .


Chemical Reactions Analysis

While specific chemical reactions involving 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione are not detailed in the search results, the compound’s synthesis process suggests it can undergo nucleophilic substitution, reduction, acylation, and intramolecular cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione include a molecular weight of 163.1335 and a melting point greater than 320°C . The compound is a solid at room temperature .

Scientific Research Applications

Cancer Treatment

1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized as potential inhibitors for KRAS covalent activity. These compounds show promise in treating cancer and other diseases associated with KRAS activity (De, 2022).

Ligands for GABA Receptor Complex

A derivative of 1,4-dihydropyrido[2,3-b]pyrazin-2(3H),3-dione has been synthesized and shown potential as a ligand for the γ-aminobutyric acid A/benzodiazepine receptor complex (Weber, Bartsch, & Erker, 2002).

Analgesic Effects

The compound 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, a derivative in the 5-azaquinoxaline-2,3-dione series, has demonstrated potent inhibitory activities on d-amino acid oxidase (DAAO). Its analgesic effects have been investigated in rodents, suggesting potential application in chronic pain treatment and morphine analgesic tolerance (Xie et al., 2016).

Structural Studies

The structures of reaction products from hexafluorobiacetyl and ortho-diamines, including pyrido[3,4-b]pyrazine systems, have been investigated. This research explores how trifluoromethyl groups stabilize covalently bound hydrates, contributing to our understanding of these compounds' properties (Cushman, Wong, & Bacher, 1986).

Mitotic Inhibition

1,2-Dihydropyrido[3,4-b]pyrazines have been identified as mitotic inhibitors with significant antitumor activity. Their synthesis and evaluation indicate that these compounds could cause the accumulation of cells at mitosis, making them relevant in anticancer research (Temple, Rose, Comber, & Rener, 1987).

Electrochemical Studies

Research into the electrochemical reduction of pyrido[2,3-b]pyrazines has led to the isolation of 1,4-dihydro derivatives. This study contributes to understanding the electrochemical properties of these compounds and their potential applications in various fields (Armand, Chekir, & Pinson, 1978).

Synthesis and Reactivity

Investigations have been conducted on the synthesis and reactivity of original 1,4-dihydropyrazine rings. Such studies provide insights into the chemical properties and potential applications of these derivatives in various scientific fields (Chaignaud, Gillaizeau, Ouhamou, & Coudert, 2008).

Safety and Hazards

Safety information for 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-6-7(12)10-5-3-8-2-1-4(5)9-6/h1-3H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBUUVXPCSJTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione

Synthesis routes and methods I

Procedure details

To a suspension of 3,4-diaminopyridine (10 g, 0.068 mol) in 4N aqueous HCl (100 ml) is added oxalic acid (10.4 g, 0.082 mol) and the reaction mixture is refluxed for 20 h. The reaction mixture is cooled down and the solid precipitated is filtered, washed with water then dried under vacuum to afford 9 g (80%) of the title compound as a solid. HPLC (max plot) 98%. LC/MS: (ES+):164.3.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

Pyridine-3,4-diamine (2.00 g, 18.3 mmol) and oxalic acid (1.96 g, 20.2 mmol) were dissolved in an aqueous hydrochloric acid solution (2.00 M, 20.0 mL) and the mixture was stirred with heat at 100° C. for 24 hours. After the reaction mixture was cooled to room temperature, the precipitate was collected by filtration and dried under reduced pressure. Thus, pyrido[3,4-b]pyrazine-2,3(1H,4H)-dione (3.20 g, 74%) was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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